

# Spectroscopic Profile of 9-Anthracenemethanol: A Technical Guide

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## Compound of Interest

Compound Name: 9-Anthracenemethanol

Cat. No.: B072535

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This guide provides a comprehensive overview of the spectroscopic data for **9-Anthracenemethanol** (CAS 1468-95-7), a key derivative of anthracene used in various chemical applications, from the synthesis of polymers to Diels-Alder reactions.<sup>[1]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers in organic synthesis, materials science, and drug development.

## Quantitative Spectroscopic Data

The structural information of **9-Anthracenemethanol** is elucidated through various spectroscopic techniques. The data presented below has been compiled from publicly available spectral databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

<sup>1</sup>H NMR (Proton NMR) Data: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The spectrum for **9-Anthracenemethanol** is characterized by distinct signals in the aromatic and aliphatic regions.<sup>[2]</sup>

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **9-Anthracenemethanol** (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment (Proton)
8.56	H-10
8.48	H-1, H-8
8.08	H-4, H-5
7.58	H-2, H-7
7.52	H-3, H-6
5.47	-CH <sub>2</sub> -
5.38	-OH

Data sourced from ChemicalBook.[2]

<sup>13</sup>C NMR (Carbon-13 NMR) Data: The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **9-Anthracenemethanol**

Chemical Shift ( $\delta$ ) ppm	Tentative Assignment (Carbon)
~131.5	Quaternary C (C-4a, C-8a, C-9a, C-10a)
~129.0	Aromatic CH
~128.5	Quaternary C (C-9)
~126.5	Aromatic CH
~125.5	Aromatic CH
~124.0	Aromatic CH
~57.0	-CH <sub>2</sub> OH

Note: Specific peak assignments for <sup>13</sup>C NMR of **9-Anthracenemethanol** are not consistently available across databases. The chemical shifts provided are representative values from

available spectra.[3]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Peaks for **9-Anthracenemethanol**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3300-3400 (broad)	O-H stretch	Alcohol (-OH)
~3050	C-H stretch	Aromatic C-H
~1625, ~1520, ~1450	C=C stretch	Aromatic Ring
~1000	C-O stretch	Primary Alcohol (C-O)
~730-790	C-H bend (out-of-plane)	Aromatic C-H

Note: Peak positions are approximate and sourced from typical values and available spectra from the NIST Chemistry WebBook and other databases.[4]

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly the conjugated  $\pi$ -system of the anthracene core. The characteristic absorption pattern of the anthracene moiety is sensitive to substitution and its environment, making UV-Vis a useful tool for monitoring reactions like the [4+4] cycloaddition.[5]

Table 4: UV-Vis Absorption Data for **9-Anthracenemethanol**

$\lambda_{\text{max}}$ (nm)	Solvent
~254, 340, 357, 376	Ethanol

Note: The absorption maxima are characteristic of the anthracene chromophore. Data is based on typical spectra for anthracene derivatives.[1]

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

### NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of **9-Anthracenemethanol** for  $^1\text{H}$  NMR (or 20-30 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) to the vial.
- **Dissolution:** Gently vortex or sonicate the mixture until the sample is fully dissolved.
- **Transfer:** Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred. The final liquid height should be approximately 4-5 cm.
- **Acquisition:** Insert the NMR tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ), and acquiring the data using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay).

### IR Spectrum Acquisition (ATR-FTIR)

- **Instrument Background:** Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Run a background scan to record the spectrum of the empty crystal, which will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of solid **9-Anthracenemethanol** powder directly onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
- **Data Acquisition:** Collect the IR spectrum. The instrument records an interferogram, which is then converted to a spectrum via a Fourier Transform (FT).

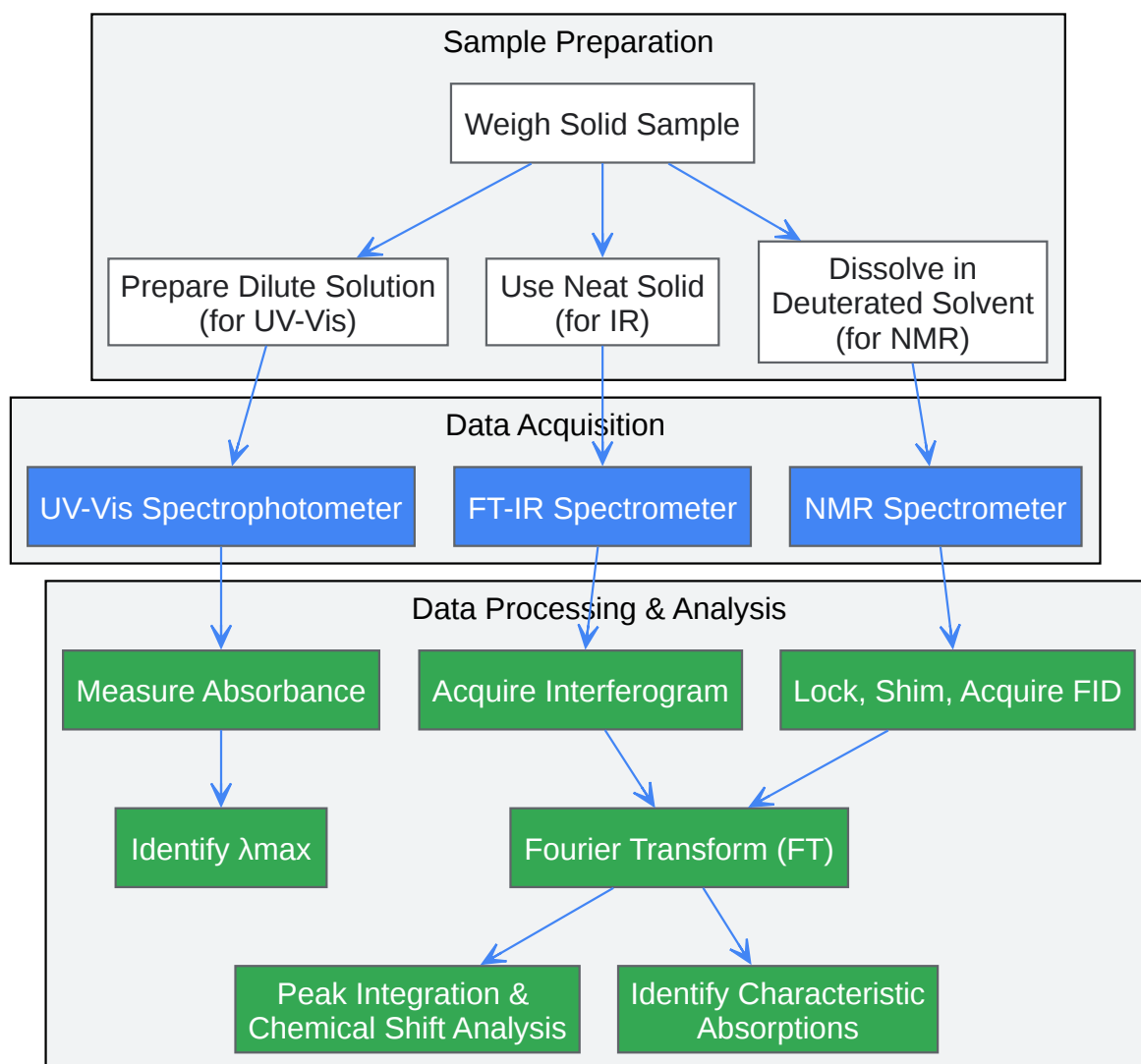
- **Cleaning:** After analysis, retract the pressure arm and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

## UV-Vis Spectrum Acquisition

- **Sample Preparation:** Prepare a dilute stock solution of **9-Anthracenemethanol** in a UV-transparent solvent (e.g., ethanol or cyclohexane). From this stock, prepare a final solution in a quartz cuvette with a concentration that results in a maximum absorbance between 0.5 and 1.5 AU.
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-500 nm).
- **Sample Measurement:** Replace the blank cuvette with the cuvette containing the **9-Anthracenemethanol** solution.
- **Data Acquisition:** Scan the sample over the same wavelength range. The instrument will automatically subtract the solvent baseline, yielding the absorbance spectrum of the analyte.

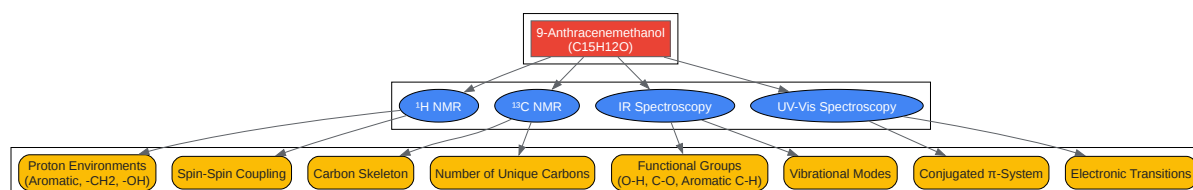
## Visualization of Spectroscopic Workflows

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic methods and the structural information they provide.



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Caption: General workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and structural information.

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